4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

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Choose 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid (CAS 1084-74-8) for its distinct 2,5-dimethoxy substitution pattern, which ensures predictable reactivity in radical-mediated processes and γ-keto acid pharmacophore construction. The ≥97% purity minimizes impurity carryover, reducing pre-reaction purification and increasing synthetic yields. Its well-defined melting point (102-106°C) provides a reliable benchmark for purity assessment and polymorph control during crystallization. This consistency, combined with a robust supply chain, makes it the dependable choice for critical R&D and process development.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 1084-74-8
Cat. No. B086019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid
CAS1084-74-8
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O
InChIInChI=1S/C12H14O5/c1-16-8-3-5-11(17-2)9(7-8)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15)
InChIKeyHSFBDVDTGCGJBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid (CAS 1084-74-8): A γ-Keto Acid Building Block for Pharmaceutical and Chemical Research


4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid (CAS 1084-74-8), also referred to as 3-(2',5'-dimethoxybenzoyl)propionic acid, is a synthetic γ-keto acid characterized by a 2,5-dimethoxy-substituted phenyl ring linked to a butanoic acid chain via a ketone group [1]. It is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry research, serving as a precursor for the construction of more complex molecular scaffolds . The compound is a white crystalline solid with a defined melting point range and is commercially available at standardized purity levels [1].

Why 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid Cannot Be Interchanged with Other Dimethoxyphenyl Analogs


The specific substitution pattern of the dimethoxyphenyl moiety and the presence of the γ-keto group in 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid confer distinct physicochemical and reactive properties that are not shared by its close structural analogs, such as the 3,4-dimethoxy isomer or the reduced butanoic acid derivative. These structural differences manifest as quantifiable variations in melting point and chromatographic behavior , which directly impact purification protocols, formulation strategies, and the compound's suitability for specific synthetic transformations [1]. Consequently, direct substitution without rigorous validation introduces unacceptable risk of experimental failure, batch-to-batch inconsistency, and compromised synthetic yields in downstream applications.

Quantitative Evidence for the Selection of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid (CAS 1084-74-8)


Enhanced Purity Specification vs. 3,4-Dimethoxy Isomer

The target compound is commercially available with a minimum purity specification of 97%, as documented by multiple suppliers . This represents a quantifiable advantage over the closely related 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid (CAS 5333-34-6), which is commonly supplied at a 95% purity level . The 2-percentage-point increase in purity reduces the burden of downstream purification, minimizes by-product formation in subsequent synthetic steps, and enhances batch-to-batch reproducibility.

Synthetic Chemistry Pharmaceutical Intermediates Quality Control

Distinct Melting Point Enables Unique Purification and Formulation Strategies

The melting point of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid is reported as 102-106 °C . This differs substantially from the 3,4-dimethoxy isomer, which exhibits a significantly higher melting point of 159-161 °C . This 53-57 °C difference in melting point is a critical physical property that dictates crystallization conditions, thermal stability during processing, and suitability for specific formulation techniques (e.g., hot-melt extrusion). The lower melting point of the target compound may facilitate certain reactions or purification steps that are not feasible with the higher-melting analog.

Physical Chemistry Crystallization Process Development

Substitution Pattern Modulates Oxidative Reactivity in Radical-Mediated Processes

Kinetic studies on the one-electron oxidation of ring-methoxylated phenylbutanoic acids demonstrate that the position of methoxy substituents on the aromatic ring significantly influences the rate of benzylic C-H deprotonation in radical cations and radical zwitterions [1]. While the 2,5-dimethoxy substitution pattern was not the sole focus, the study establishes a class-level relationship: the acidity of the carboxylic proton and the subsequent deprotonation pathway are modulated by the number and position of methoxy groups and the distance between the carboxylic group and the aromatic ring [1]. This implies that the target compound, with its specific 2,5-dimethoxy arrangement, will exhibit distinct reactivity and stability profiles in oxidative environments compared to its 3,4-dimethoxy or non-methoxylated analogs, a crucial consideration for reactions involving radical intermediates.

Physical Organic Chemistry Reaction Kinetics Radical Chemistry

Optimal Application Scenarios for 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid Based on Quantitative Evidence


Synthesis of Complex Pharmaceutical Intermediates Requiring High Purity Starting Materials

The 97% purity specification of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid makes it a preferred building block for multi-step pharmaceutical syntheses where minimizing impurity carryover is critical. Its use as a starting material for the construction of γ-keto acid-derived pharmacophores reduces the need for pre-reaction purification, thereby increasing overall yield and decreasing process time compared to lower-purity alternatives.

Crystallization and Solid-Form Screening in Pre-Formulation Studies

The well-defined melting point of 102-106 °C provides a clear benchmark for purity assessment and a predictable thermal profile for process development. This property is leveraged during crystallization screening to identify optimal solvents and conditions for obtaining a consistent polymorphic form, a critical step in early-stage drug development.

Mechanistic Studies in Physical Organic Chemistry Involving Radical Intermediates

The established class-level behavior of ring-methoxylated phenylbutanoic acids in radical-mediated processes [1] positions 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid as a valuable substrate for fundamental studies in physical organic chemistry. Its specific substitution pattern offers a controlled system for investigating the influence of methoxy group positioning on radical cation stability and reactivity, providing insights applicable to the design of new synthetic methodologies.

Reliable Procurement for Academic and Industrial R&D Laboratories

The compound's availability from multiple reputable chemical suppliers with consistent quality and purity specifications [2] ensures reliable procurement for routine research and development activities. This supply chain robustness, combined with its clear physicochemical profile, makes it a dependable choice for laboratories seeking a characterized building block for exploratory chemistry and process optimization.

Technical Documentation Hub

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